Muraglitazar

Description

This compound (Bristol-Myers Squibb/Merck) is a new agent under investigation for the treatment of patients with type 2 diabetes. It belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes. In addition to improvements in blood glucose and hemoglobin A1c (HbA1c), this compound treatment is associated with a substantial reduction in triglycerides (TGs), an increase in HDL-C, and a modest decrease in LDL-C levels.

This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

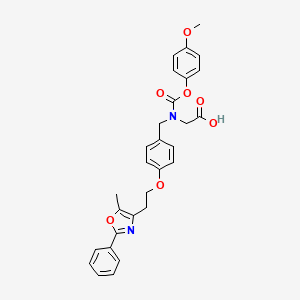

has glucose- and lipid-lowering activities; structure in first source; molecule composed of benzyloxazole-phenoxy-oxybenzylglycine-phenoxyl having structural analogy to PHENOXYBENZAMINE

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWJILLXJGJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057719 | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331741-94-7 | |

| Record name | Muraglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muraglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muraglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURAGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Muraglitazar: A Comprehensive Technical Guide to its Mechanism of Action as a Dual PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), was developed for the treatment of type 2 diabetes mellitus, addressing both hyperglycemia and dyslipidemia.[1][2] As a ligand-activated nuclear transcription factor, this compound modulates the expression of a multitude of genes involved in glucose and lipid metabolism.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with PPARα and PPARγ, the consequent signaling pathways, and a summary of its metabolic effects. The guide also includes an overview of the experimental protocols used to characterize this dual agonist and discusses the clinical outcomes that ultimately led to the discontinuation of its development due to cardiovascular safety concerns.[1][4]

Introduction: The Rationale for Dual PPAR Agonism

Type 2 diabetes is frequently accompanied by dyslipidemia, a condition characterized by elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. PPARα and PPARγ are key regulators of lipid and glucose homeostasis, respectively. PPARα agonists, such as fibrates, primarily address dyslipidemia by increasing fatty acid oxidation. PPARγ agonists, like thiazolidinediones, improve insulin sensitivity and glucose uptake. The development of dual PPARα/γ agonists, such as this compound, was based on the therapeutic hypothesis that simultaneous activation of both receptors would offer a comprehensive treatment for type 2 diabetes by concurrently managing both hyperglycemia and dyslipidemia.

Molecular Mechanism of Action

This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Interaction with PPARα and PPARγ

This compound demonstrates high-affinity binding to both human PPARα and PPARγ ligand-binding domains. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of gene transcription.

Signaling Pathways

Upon activation by this compound, PPARα and PPARγ initiate distinct but complementary signaling cascades that regulate a wide array of metabolic processes.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism, particularly in the liver. Key downstream effects include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Acyl-CoA Oxidase (ACO).

-

Regulation of Lipoprotein Metabolism: Suppression of apolipoprotein CIII (ApoCIII) expression, a key inhibitor of lipoprotein lipase, leading to enhanced catabolism of very-low-density lipoprotein (VLDL).

-

Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and TNFα, an effect partially mediated through PPARα.

PPARγ Signaling Pathway

The activation of PPARγ by this compound is central to its insulin-sensitizing and glucose-lowering effects. This pathway predominantly influences adipose tissue and muscle. Key downstream effects include:

-

Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling and glucose transport, such as GLUT4.

-

Adipocyte Differentiation and Lipid Storage: Promotion of adipogenesis and upregulation of genes like fatty acid binding protein (aP2) and lipoprotein lipase, which facilitate fatty acid uptake and storage in adipose tissue. This is thought to reduce lipotoxicity in other tissues like the liver and muscle.

-

Anti-inflammatory Action: Similar to PPARα, PPARγ activation by this compound contributes to its anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the in vitro potency and clinical metabolic effects of this compound.

| Parameter | Receptor | Value | Assay |

| IC50 | Human PPARα | 0.25 µmol/l | Ligand Binding Domain Assay |

| Human PPARγ | 0.19 µmol/l | Ligand Binding Domain Assay | |

| EC50 | Human PPARα | 0.32 µmol/l | Transactivation Assay |

| Human PPARγ | 0.11 µmol/l | Transactivation Assay | |

| Mouse PPARα | 23.8 µmol/l | Chimeric Gal4/mouse PPAR-mediated reporter gene assay | |

| Mouse PPARγ | 0.09 µmol/l | Chimeric Gal4/mouse PPAR-mediated reporter gene assay | |

| Table 1: In Vitro Potency of this compound. |

| Parameter | This compound Dose | Change from Baseline | Comparator | Change from Baseline (Comparator) |

| HbA1c | 2.5 mg | -1.05% | Placebo | -0.32% |

| 5 mg | -1.23% | Placebo | -0.32% | |

| Triglycerides | 2.5 mg | -18% | Placebo | - |

| 5 mg | -27% | Placebo | - | |

| HDL Cholesterol | 2.5 mg | +10% | Placebo | - |

| 5 mg | +16% | Placebo | - | |

| Apolipoprotein B | 2.5 mg | -7% | Placebo | - |

| 5 mg | -12% | Placebo | - | |

| Table 2: Clinical Metabolic Effects of this compound in a 24-week Monotherapy Trial. |

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo studies to determine its efficacy and safety profile.

In Vitro Assays

-

Receptor Binding Assays: These assays are performed to determine the binding affinity of the compound to the PPARα and PPARγ ligand-binding domains. A common method involves a competitive binding assay using a radiolabeled ligand. The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.

-

Cell-Based Transactivation Assays: These assays measure the functional activity of the compound as a PPAR agonist. Cells are co-transfected with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase). The cells are then treated with varying concentrations of this compound, and the reporter gene activity is measured to determine the EC50 value.

In Vivo Animal Studies

-

Diabetic Mouse Models (db/db mice): Genetically obese and diabetic db/db mice are frequently used to evaluate the anti-diabetic and lipid-lowering effects of PPAR agonists.

-

Study Design: Mice are typically treated with this compound via oral gavage for a specified period (e.g., 2-4 weeks).

-

Parameters Measured: Blood glucose, insulin, triglycerides, free fatty acids, and cholesterol levels are monitored. Oral glucose tolerance tests are also performed to assess improvements in glucose disposal.

-

Gene Expression Analysis: At the end of the study, tissues such as the liver and white adipose tissue are harvested for gene expression analysis (e.g., Northern blotting, RT-PCR) to confirm the modulation of PPAR target genes.

-

Clinical Development and Discontinuation

Phase II and III clinical trials demonstrated that this compound effectively improved glycemic control and lipid profiles in patients with type 2 diabetes. However, concerns arose regarding its cardiovascular safety profile. A meta-analysis of clinical trial data revealed an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, in patients treated with this compound compared to placebo or pioglitazone. These findings ultimately led to the discontinuation of its development.

Conclusion

This compound is a potent dual PPARα/γ agonist that effectively modulates key metabolic pathways involved in glucose and lipid homeostasis. Its mechanism of action, involving the transcriptional regulation of a wide array of target genes, provided a strong rationale for its development as a comprehensive treatment for type 2 diabetes with associated dyslipidemia. While demonstrating efficacy in improving metabolic parameters, the unforeseen cardiovascular risks associated with this compound underscore the complexities of targeting nuclear receptors and highlight the critical importance of thorough cardiovascular safety assessments in the development of new metabolic drugs. The study of this compound has, nevertheless, provided valuable insights into the intricate roles of PPARs in metabolic regulation and has informed the ongoing development of safer and more selective PPAR modulators.

References

- 1. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

Muraglitazar: A Technical Guide to its Dual Activation of PPARα and PPARγ Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). Developed for the potential treatment of type 2 diabetes and associated dyslipidemia, it represents a class of compounds aiming to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in activating PPARα and PPARγ receptors, with a compilation of quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism: Dual PPARα/γ Agonism

Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

This compound's therapeutic potential stemmed from its ability to simultaneously activate both PPARα and PPARγ, thereby influencing a broad spectrum of metabolic processes.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitization. Activation of PPARγ by this compound promotes the differentiation of preadipocytes into mature fat cells, enhances glucose uptake in peripheral tissues, and increases insulin sensitivity.[2]

-

PPARα Activation: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism. This compound's activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

Quantitative Analysis of this compound's Potency

The efficacy of this compound as a dual PPAR agonist has been quantified through various in vitro assays. The following tables summarize key data on its binding affinity and transactivation potency for both human and mouse PPARα and PPARγ receptors.

| Receptor | Assay Type | Value (EC50) | Species | Reference |

| PPARα | Reporter Gene Assay | 320 nM | Human | [3] |

| PPARγ | Reporter Gene Assay | 110 nM | Human | [3] |

| PPARα | Chimeric Gal4/mouse PPAR Assay | 23.8 µM | Mouse | |

| PPARγ | Chimeric Gal4/mouse PPAR Assay | 0.09 µM | Mouse |

Table 1: this compound In Vitro Potency (EC50) . EC50 represents the concentration of this compound required to elicit a half-maximal response in a transactivation assay.

| Receptor | Assay Type | Value (IC50) | Species |

| PPARα | Competitive Radioligand Binding | 0.25 µmol/l | Human |

| PPARγ | Competitive Radioligand Binding | 0.19 µmol/l | Human |

Table 2: this compound Binding Affinity (IC50) . IC50 represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to characterize this compound's activity.

PPAR Transactivation Assay (Reporter Gene Assay)

This cell-based assay is a cornerstone for determining the functional potency of PPAR agonists.

Objective: To quantify the ability of this compound to activate PPARα and PPARγ and induce the expression of a reporter gene.

General Protocol Outline:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transient Transfection: Cells are transiently transfected with two key plasmids:

-

An expression plasmid encoding the full-length human or mouse PPARα or PPARγ receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) is often co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment: After a post-transfection recovery period, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control reporter activity. The dose-response curve is then plotted, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of the maximal response.

Note: Specific details such as cell seeding density, transfection reagents, and precise incubation times can vary between studies and are often optimized for the specific cell line and laboratory conditions.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its target receptor.

Objective: To measure the concentration at which this compound displaces a known high-affinity radiolabeled ligand from the PPARα and PPARγ ligand-binding domains (LBDs).

General Protocol Outline:

-

Preparation of Receptor LBDs: The ligand-binding domains of human PPARα and PPARγ are expressed and purified.

-

Assay Setup: The purified PPAR LBDs are incubated with a constant concentration of a high-affinity radiolabeled PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ).

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through various techniques, such as filtration through a glass fiber filter or scintillation proximity assay (SPA).

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for comprehension and communication. The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its evaluation.

Downstream Effects on Gene Expression

The therapeutic effects of this compound are a direct consequence of its ability to modulate the expression of a suite of target genes.

PPARγ-Mediated Gene Regulation

-

Glucose Transporter 4 (GLUT4): Upregulation of GLUT4 expression in adipose tissue and muscle enhances glucose uptake from the bloodstream, a key mechanism for improving insulin sensitivity.

-

Adiponectin: this compound increases the expression and secretion of adiponectin, an adipokine that enhances insulin sensitivity and has anti-inflammatory properties.

-

Lipoprotein Lipase (LPL): Increased LPL activity in adipose tissue promotes the hydrolysis of triglycerides from circulating lipoproteins, facilitating fatty acid uptake and storage.

PPARα-Mediated Gene Regulation

-

Carnitine Palmitoyltransferase I (CPT-1): As the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, upregulation of CPT-1 by this compound increases the breakdown of fatty acids for energy production.

-

Apolipoprotein A-I (ApoA-I): Increased expression of ApoA-I, a major component of HDL, contributes to reverse cholesterol transport and higher HDL levels.

-

Apolipoprotein C-III (ApoC-III): this compound suppresses the expression of ApoC-III, an inhibitor of lipoprotein lipase and hepatic lipase, thereby promoting the clearance of triglyceride-rich lipoproteins.

Conclusion

This compound is a potent dual agonist of PPARα and PPARγ, demonstrating a clear mechanism of action at the molecular level. Its ability to concurrently activate both receptors leads to a multifaceted modulation of glucose and lipid metabolism. The quantitative data from in vitro assays confirm its high affinity and functional potency. While this compound's clinical development was discontinued due to safety concerns, primarily an increased risk of cardiovascular events, the extensive research conducted on this compound has provided invaluable insights into the therapeutic potential and challenges of dual PPAR agonism. The information presented in this guide serves as a comprehensive resource for researchers and scientists in the field of metabolic diseases and drug development, highlighting the intricate interplay between PPAR signaling and metabolic homeostasis.

References

Muraglitazar: A Technical Guide to Its Core Mechanism of Improving Insulin Sensitivity in Diabetic Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, enhances insulin sensitivity in diabetic models. The following sections detail the molecular pathways, present quantitative data from key studies, and provide comprehensive experimental methodologies.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its insulin-sensitizing effects through the simultaneous activation of two key nuclear receptors: PPARα and PPARγ.[1][2][3] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid metabolism.[2]

-

PPARγ Activation: Primarily expressed in adipose tissue, activation of PPARγ is central to the insulin-sensitizing effects of this compound. This leads to enhanced insulin action and glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.[2] PPARγ activation promotes the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acid (FFA) levels. Elevated FFAs are a known contributor to insulin resistance, and their reduction is a key mechanism by which this compound improves insulin sensitivity.

-

PPARα Activation: Highly expressed in the liver, PPARα activation by this compound primarily influences lipid metabolism. It leads to reduced triglyceride synthesis and secretion, enhanced catabolism of very-low-density lipoprotein (VLDL), and a decrease in plasma FFA levels. By mitigating the lipotoxicity associated with high levels of circulating lipids, PPARα activation indirectly contributes to improved insulin signaling.

The synergistic activation of both PPARα and PPARγ provides a comprehensive approach to addressing the multifaceted nature of insulin resistance in type 2 diabetes.

Quantitative Effects on Key Metabolic Parameters

This compound has been shown to significantly improve various metabolic markers in diabetic animal models, most notably in the genetically obese and diabetic db/db mouse model. The following tables summarize the dose-dependent effects of this compound on key plasma parameters.

Table 1: Dose-Dependent Effects of this compound on Plasma Parameters in Young Hyperglycemic db/db Mice (2-week treatment)

| Parameter | Dose (mg/kg/day) | Percent Reduction from Vehicle Control |

| Fasting Glucose | 0.3 | ~25% |

| 1 | ~50% | |

| 3 | ~60% | |

| Fasting Insulin | 0.3 | ~30% |

| 1 | ~60% | |

| 3 | ~75% | |

| Fasting Triglycerides | 0.3 | ~35% |

| 1 | ~65% | |

| 3 | ~75% | |

| Fasting Free Fatty Acids | 0.3 | ~20% |

| 1 | ~40% | |

| 3 | ~55% |

Table 2: Effects of this compound in Severely Hyperglycemic db/db Mice (10 mg/kg/day for 2 weeks)

| Parameter | Percent Change from Vehicle Control |

| Fasting Plasma Glucose | ↓ 51% |

| Fasting Plasma Insulin | ↓ 55% |

| Homeostasis Model Assessment (HOMA) | ↓ 63% |

| Pancreatic Insulin Content | ↑ (Marked Increase) |

Table 3: Effects of this compound on Adiponectin and Corticosterone in db/db Mice

| Parameter | Treatment | Effect |

| Plasma Adiponectin | 3 mg/kg/day for 4 weeks | Normalized to levels of normal mice |

| High-Molecular-Weight Adiponectin | 10 mg/kg/day for 2 weeks | Increased |

| Plasma Corticosterone | 3 mg/kg/day for 4 weeks | Reduced to levels of normal mice |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and the workflows of critical experiments used to evaluate its efficacy.

Signaling Pathways

References

- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. air.unimi.it [air.unimi.it]

Muraglitazar's Dual Regulation of Lipid and Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), nuclear hormone receptors that are critical regulators of lipid and carbohydrate metabolism.[1] By simultaneously activating both receptors, this compound was developed to combine the insulin-sensitizing effects of PPARγ agonism with the lipid-modifying benefits of PPARα activation, offering a comprehensive therapeutic approach for type 2 diabetes and associated dyslipidemia.[2] Although its clinical development was discontinued due to safety concerns, the study of this compound provides valuable insights into the intricate roles of PPARs in metabolic regulation.[2] This technical guide provides an in-depth investigation of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a ligand for both PPARα and PPARγ.[1] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes.[1]

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation by this compound leads to enhanced insulin sensitivity. This is achieved by promoting adipocyte differentiation, increasing the storage capacity for fatty acids in adipose tissue, and upregulating the expression of genes involved in glucose uptake, such as GLUT4.

-

PPARα Activation: Highly expressed in the liver, kidney, and heart, PPARα activation by this compound influences lipid metabolism. It stimulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Regulation of Glucose Metabolism

This compound exerts its glucose-lowering effects through multiple PPARγ-mediated mechanisms:

-

Improved Insulin Sensitivity: By promoting the differentiation of smaller, more insulin-sensitive adipocytes and increasing fatty acid uptake and storage in adipose tissue, this compound reduces circulating free fatty acids, which can contribute to insulin resistance in muscle and liver.

-

Enhanced Glucose Uptake: this compound treatment increases the expression of the glucose transporter GLUT4 in white adipose tissue, facilitating the uptake of glucose from the bloodstream into fat cells.

-

Suppression of Hepatic Glucose Production: By improving insulin signaling and potentially through direct effects on the liver, this compound helps to suppress the excessive production of glucose by the liver, a key feature of type 2 diabetes.

Regulation of Lipid Metabolism

The lipid-modifying effects of this compound are primarily driven by its activation of PPARα:

-

Triglyceride Reduction: this compound enhances the catabolism of very-low-density lipoprotein (VLDL) in the plasma and reduces the synthesis and secretion of triglycerides and VLDL from the liver. It also suppresses the expression of apolipoprotein CIII, an inhibitor of lipoprotein lipase.

-

HDL Cholesterol Elevation: Activation of PPARα is associated with increased levels of HDL cholesterol.

-

Modulation of LDL Cholesterol: this compound has been shown to promote the conversion of small, dense low-density lipoprotein (LDL) particles to larger, more buoyant particles, which are considered less atherogenic.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key metabolic parameters from preclinical and clinical studies.

Table 1: Effects of this compound in Preclinical Models (db/db mice)

| Parameter | Treatment Group | Dose | Duration | Result | Reference |

| Plasma Glucose | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |

| Plasma Insulin | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |

| Triglycerides | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |

| Free Fatty Acids | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |

| Cholesterol | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |

| Pancreatic Insulin Content | This compound | 10 mg/kg/day | 2 weeks | Increased | |

| Liver Lipid Content | This compound | Not specified | Not specified | Reduced |

Table 2: Effects of this compound in Clinical Trials (Patients with Type 2 Diabetes)

| Parameter | Treatment Group | Dose | Duration | Change from Baseline | Reference |

| HbA1c | This compound | 5 mg | 24 weeks | -1.14% | |

| Pioglitazone | 30 mg | 24 weeks | -0.85% | ||

| Triglycerides | This compound | 5 mg | 12 weeks | -28% | |

| Pioglitazone | 30 mg | 12 weeks | -14% | ||

| HDL Cholesterol | This compound | 5 mg | 12 weeks | +19% | |

| Pioglitazone | 30 mg | 12 weeks | +14% | ||

| Non-HDL Cholesterol | This compound | 5 mg | 12 weeks | -6% | |

| Pioglitazone | 30 mg | 12 weeks | -1% | ||

| Apolipoprotein B | This compound | 5 mg | 12 weeks | -12% | |

| Pioglitazone | 30 mg | 12 weeks | -6% | ||

| Fasting Plasma Glucose | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease | |

| Free Fatty Acids | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease | |

| Fasting Plasma Insulin | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PPAR agonists like this compound. Below are outlines of key experimental protocols.

Gene Expression Analysis

Objective: To determine the effect of this compound on the mRNA levels of PPAR target genes in tissues like white adipose tissue (WAT) and liver.

Methodology:

-

Animal Model: Utilize relevant animal models such as db/db mice or diet-induced obese mice.

-

Treatment: Administer this compound or a vehicle control orally at specified doses and for a defined duration.

-

Tissue Collection: Euthanize animals and collect target tissues (e.g., WAT, liver).

-

RNA Extraction: Isolate total RNA from the tissues using standard methods (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe RNA into cDNA.

-

Perform qRT-PCR using primers specific for target genes (e.g., aP2, GLUT4, LPL, ACO, ApoCIII) and a housekeeping gene for normalization.

-

Analyze the relative changes in gene expression.

-

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Methodology:

-

Animal Model and Treatment: As described above.

-

Fasting: Fast animals overnight prior to the test.

-

Baseline Blood Sample: Collect a baseline blood sample to measure fasting glucose levels.

-

Glucose Administration: Administer a glucose solution orally at a standard dose (e.g., 2 g/kg body weight).

-

Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

-

Glucose Measurement: Measure blood glucose concentrations at each time point.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.

In Vitro Reporter Gene Assay

Objective: To determine the potency and selectivity of this compound for PPARα and PPARγ.

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., HEK293, COS-1) that does not endogenously express PPARs.

-

Transfection: Co-transfect the cells with:

-

An expression vector for the full-length human or mouse PPARα or PPARγ.

-

A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.

-

-

Treatment: Treat the transfected cells with varying concentrations of this compound, a known PPAR agonist (positive control), or vehicle (negative control).

-

Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Data Analysis: Normalize the reporter activity to the control plasmid activity and plot the dose-response curve to determine the EC50 (half-maximal effective concentration).

Visualizations

Signaling Pathways

Caption: this compound's dual PPARα/γ activation pathway.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Logical Relationships

Caption: Logical flow of this compound's metabolic effects.

References

Muraglitazar: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar (proposed trade name Pargluva) is a dual agonist of the peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes. Developed through a collaboration between Bristol-Myers Squibb and Merck, it was investigated for the treatment of type 2 diabetes mellitus, a condition often accompanied by dyslipidemia. The rationale behind its development was to concurrently address hyperglycemia and lipid abnormalities through the activation of both PPARα and PPARγ. While showing promise in clinical trials for improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events. This guide provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the distinct but complementary roles of PPARα and PPARγ in metabolic regulation. PPARγ activation is known to enhance insulin sensitivity and is the target of the thiazolidinedione class of antidiabetic drugs.[1][2] Conversely, PPARα activation primarily modulates lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[1][2] The hypothesis was that a dual agonist could offer a more comprehensive treatment for type 2 diabetes and its associated metabolic comorbidities. This compound emerged from a drug discovery program aimed at identifying non-thiazolidinedione structures with potent dual PPARα/γ agonism.

Chemical Synthesis

The chemical synthesis of this compound, N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine, was first reported by Devasthale et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from oxybenzylglycine. While the full detailed experimental protocol from the original publication is proprietary, the general synthetic strategy involves the coupling of key intermediates to construct the final molecule.

A generalized workflow for the synthesis is as follows:

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as transcription factors.[3] Upon ligand binding, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The signaling pathway is illustrated below:

Figure 2: Signaling pathway of this compound through PPARα and PPARγ activation.

Quantitative Biological Data

The following tables summarize the key in vitro and pharmacokinetic data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Reference |

| EC50 (Transactivation) | Human PPARα | 320 nM | |

| EC50 (Transactivation) | Human PPARγ | 110 nM | |

| IC50 (Binding) | Human PPARα | 0.25 µM | |

| IC50 (Binding) | Human PPARγ | 0.19 µM |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Bioavailability (%) | T1/2 (h) | Systemic Clearance (mL/min/kg) | Reference |

| Mouse | Oral | 64 | Not Determined | 1.2 | |

| Rat | Oral | 88 | 7.3 | 3.0 | |

| Dog | Oral | 18 | 2.4 | 12.3 | |

| Monkey | Oral | 79 | Not Determined | 1.2 | |

| Human | Oral | Well Absorbed | 19-27 | Not Reported |

Experimental Protocols

PPAR Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to PPARs is a competitive binding assay using a radiolabeled or fluorescently-labeled known ligand.

Workflow:

Figure 3: General workflow for a PPAR competitive binding assay.

Methodology:

-

Reagents: Purified recombinant PPARα or PPARγ ligand-binding domain (LBD), a high-affinity radiolabeled ([3H]) or fluorescently-labeled PPAR ligand, and this compound at various concentrations.

-

Incubation: The PPAR LBD is incubated with the labeled ligand and varying concentrations of this compound in a suitable buffer.

-

Separation: The bound and free labeled ligand are separated. This can be achieved through methods like size-exclusion chromatography or scintillation proximity assay (SPA).

-

Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.

-

Data Analysis: The data are plotted as the percentage of inhibition of labeled ligand binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is then determined by non-linear regression analysis.

PPAR Transactivation Assay (General Protocol)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARs.

Workflow:

Figure 4: General workflow for a PPAR transactivation assay.

Methodology:

-

Cell Culture and Transfection: A suitable host cell line (e.g., HEK293 or CV-1) is co-transfected with two plasmids: an expression vector for the full-length PPARα or PPARγ, and a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with PPREs.

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Cell Lysis and Reporter Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The data are then plotted as reporter activity versus the concentration of this compound, and the EC50 value, the concentration that produces 50% of the maximal response, is calculated.

Preclinical and Clinical Efficacy

In preclinical studies using db/db mice, a model of type 2 diabetes, this compound demonstrated dose-dependent reductions in plasma glucose, insulin, triglycerides, and free fatty acids. In a 24-week monotherapy trial in patients with type 2 diabetes, this compound at 2.5 mg and 5 mg doses significantly reduced HbA1c levels compared to placebo. It also showed beneficial effects on lipid profiles, including reductions in triglycerides and increases in HDL cholesterol.

Discontinuation of Development and Cardiovascular Risk

Despite the promising efficacy data, the development of this compound was discontinued in 2006. A meta-analysis of phase II and III clinical trials revealed an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, transient ischemic attacks, and congestive heart failure, in patients treated with this compound compared to placebo or pioglitazone.

Conclusion

This compound represents a significant effort in the development of dual PPARα/γ agonists for the comprehensive management of type 2 diabetes and dyslipidemia. While it demonstrated efficacy in improving both glycemic control and lipid parameters, the unfavorable cardiovascular safety profile ultimately led to the termination of its development. The story of this compound underscores the critical importance of thorough cardiovascular safety assessment in the development of new therapies for metabolic diseases. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery.

References

Muraglitazar's Impact on Adipocyte Differentiation and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. As a dual agonist, this compound was developed to concurrently address the hyperglycemia and dyslipidemia characteristic of type 2 diabetes. PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation, while PPARα is predominantly found in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. This guide provides an in-depth technical overview of this compound's mechanism of action and its specific effects on adipocyte differentiation and function, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

While this compound demonstrated efficacy in improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and congestive heart failure[1][2]. Despite its discontinuation for clinical use, the study of this compound provides valuable insights into the complex roles of PPARα and PPARγ in adipocyte biology and the potential for developing safer, next-generation PPAR agonists.

Mechanism of Action: Dual PPARα/γ Activation

This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in adipocyte differentiation, lipid storage, fatty acid oxidation, and insulin signaling[3].

The activation of PPARγ is central to adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. PPARγ activation by this compound leads to the expression of key adipogenic and lipogenic genes. In a pre-adipocyte differentiation assay, this compound induced dose-dependent differentiation with an EC50 value of 131 ± 46.8 nM, a potency similar to the well-known PPARγ agonist rosiglitazone (EC50 of 94 ± 58.1 nM)[4].

Simultaneously, this compound's activation of PPARα in adipocytes stimulates the expression of genes involved in fatty acid oxidation, thereby increasing the capacity of adipocytes to catabolize fatty acids. This dual action positions this compound as a potent modulator of both lipid storage and utilization within the adipocyte.

Quantitative Effects of this compound on Adipocyte Gene Expression

The following table summarizes the quantitative changes in the expression of key genes in the white adipose tissue (WAT) of db/db mice treated with this compound (10 mg/kg/day for 7 days) compared to a vehicle control. The data is derived from microarray analysis and highlights the dual agonism of this compound.

| Gene Category | Gene Name | Fold Change (this compound vs. Vehicle) | Function in Adipocytes | Primary PPAR Target |

| Adipocyte Differentiation & Lipid Storage | Fatty acid binding protein 4 (aP2/FABP4) | 2.5 | Fatty acid uptake and transport | PPARγ |

| Lipoprotein lipase (LPL) | 2.1 | Hydrolysis of triglycerides from lipoproteins | PPARγ | |

| CD36 | 2.3 | Fatty acid translocase | PPARγ | |

| Stearoyl-CoA desaturase 1 (SCD1) | 1.8 | Fatty acid synthesis | PPARγ | |

| Glucose Metabolism & Insulin Signaling | Glucose transporter type 4 (GLUT4) | 1.9 | Insulin-stimulated glucose uptake | PPARγ |

| Insulin receptor substrate 2 (IRS2) | 1.6 | Insulin signaling | PPARγ | |

| Fatty Acid Oxidation | Acyl-CoA oxidase 1 (ACOX1) | 3.2 | Peroxisomal fatty acid oxidation | PPARα |

| Carnitine palmitoyltransferase 1a (CPT1a) | 2.8 | Mitochondrial fatty acid uptake | PPARα | |

| Adipokine Secretion | Adiponectin | Increased plasma levels | Insulin-sensitizing, anti-inflammatory | PPARγ |

| Leptin | Decreased secretion | Regulation of appetite and energy expenditure | PPARγ (indirect) |

This data is synthesized from microarray data presented in studies on this compound in db/db mice. The fold changes are illustrative of the reported trends.

Experimental Protocols

In Vitro Adipocyte Differentiation of 3T3-L1 Cells with this compound

This protocol is adapted from standard 3T3-L1 differentiation protocols and incorporates the use of a PPARγ agonist, suitable for studying the effects of this compound.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) (Growth Medium)

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Oil Red O staining solution

-

6-well culture plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in Growth Medium.

-

Confluence: Culture the cells until they reach 100% confluence. Maintain the cells in a post-confluent state for an additional 48 hours to ensure growth arrest.

-

Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium. For the experimental group, add this compound to the DM at the desired final concentration (e.g., ranging from 10 nM to 1 µM, based on its EC50 of ~130 nM)[4]. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM rosiglitazone).

-

Differentiation (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound (or controls).

-

Maturation (Day 4 onwards): Replace the medium every 2 days with fresh Insulin Medium containing this compound (or controls).

-

Assessment of Differentiation (Day 8-10): Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible. Differentiation can be quantified by:

-

Oil Red O Staining: Wash cells with PBS, fix with 10% formalin for 1 hour, wash with water, and stain with Oil Red O solution for 1 hour. Elute the stain with isopropanol and measure the absorbance at 510 nm.

-

Gene Expression Analysis (RT-qPCR): Extract RNA and perform RT-qPCR to quantify the expression of adipogenic marker genes such as Fabp4 (aP2) and Pparg.

-

Protein Analysis (Western Blot): Analyze the protein levels of key adipogenic factors.

-

Experimental Workflow for 3T3-L1 Adipocyte Differentiation

Caption: Workflow for in vitro differentiation of 3T3-L1 preadipocytes into mature adipocytes using this compound.

Signaling Pathways

This compound-Activated PPARγ Signaling in Adipocyte Differentiation

The activation of PPARγ by this compound is the master switch for adipogenesis. Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of coactivators (e.g., PGC-1α, CBP/p300). This complex then activates the transcription of a cascade of genes essential for the adipocyte phenotype.

Caption: PPARγ signaling pathway activated by this compound, leading to adipocyte differentiation and enhanced insulin sensitivity.

This compound-Activated PPARα Signaling in Adipocyte Function

While PPARγ drives differentiation, the concurrent activation of PPARα by this compound enhances the metabolic function of the newly formed adipocytes, particularly their capacity for fatty acid oxidation. This prevents excessive lipid accumulation and contributes to improved lipid homeostasis.

Caption: PPARα signaling pathway activated by this compound, promoting fatty acid oxidation in adipocytes.

Conclusion

This compound, as a dual PPARα/γ agonist, potently stimulates adipocyte differentiation and modulates key adipocyte functions, including lipid storage, glucose uptake, and fatty acid oxidation. Its strong PPARγ agonism drives the adipogenic program, while its PPARα activity enhances the metabolic capacity of mature adipocytes. Although safety concerns have precluded its clinical use, the study of this compound's effects on adipocytes continues to provide a valuable framework for understanding the integrated roles of PPARα and PPARγ in adipose tissue biology and for the rational design of future metabolic therapies. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development.

References

- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects of this compound in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Increase in weight induced by this compound, a dual PPARα/γ agonist, in db/db mice: adipogenesis/or oedema? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Muraglitazar in db/db Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dose-response protocols for the dual PPARα/γ agonist, muraglitazar, in the context of db/db mouse models of type 2 diabetes. The following sections detail the mechanism of action, experimental protocols, and key findings to guide researchers in designing and interpreting studies with this compound.

Mechanism of Action

This compound is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] These ligand-activated nuclear receptors are critical regulators of glucose and lipid metabolism.

-

PPARγ activation , predominantly in adipose tissue, enhances insulin sensitivity.

-

PPARα activation , highly expressed in the liver, leads to lower triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.

By activating both receptors, this compound addresses both insulin resistance and dyslipidemia, common features of type 2 diabetes. The compound modulates the expression of PPAR target genes in white adipose tissue and the liver.

Signaling Pathway

Caption: this compound's dual activation of PPARα and PPARγ pathways.

Experimental Protocols

The following protocols are based on studies conducted in genetically obese diabetic db/db mice.

Animal Model

-

Strain: C57BL/6ks lepr–/– (db/db) mice.

-

Supplier: The Jackson Laboratory (Bar Harbor, ME).

-

Housing: Controlled temperature (23°C) and lighting (12-hour light/dark cycle) with free access to water and a standard mouse diet.

-

Acclimatization: Animals should be acclimatized to the facility before the start of any experiment.

-

Baseline Screening: Prior to grouping, mice can be bled to measure fasting glucose levels to ensure homogeneity across treatment groups.

Drug Administration

-

Formulation: this compound can be suspended in a vehicle consisting of 20% polyethylene glycol, 5% N-methyl pyrrolidone, and 75% 10 mmol/L phosphate buffer (pH 7.4).

-

Route of Administration: Oral gavage.

-

Frequency: Once daily.

Experimental Workflow

Caption: General experimental workflow for this compound studies in db/db mice.

Dose-Response Studies

Several studies have investigated the dose-dependent effects of this compound in db/db mice.

Study 1: Dose-Ranging in Young Hyperglycemic db/db Mice

-

Animals: ~8-week-old male db/db mice.

-

Treatment Duration: 2 weeks.

-

Dose Groups: Vehicle, 0.03, 0.1, 0.3, 1, 3, 10, and 50 mg/kg/day.

-

Endpoints: Fasted and fed plasma glucose, insulin, free fatty acids (FFAs), triglycerides, and cholesterol.

Table 1: Dose-Dependent Effects of this compound in Young db/db Mice (2 weeks)

| Dose (mg/kg/day) | Fasted Glucose | Fasted Insulin | Fasted Triglycerides | Fasted FFAs | Fasted Cholesterol |

|---|---|---|---|---|---|

| Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline |

| 0.03 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Not Determined |

| 0.1 | reduction | reduction | reduction | reduction | Dose-dependent |

| 0.3 | observed | observed | observed | observed | reduction |

| 1 | ↓ | ↓ | ↓ | ↓ | observed |

| 3 | ↓ | ↓ | ↓ | ↓ | ↓ |

| 10 | ↓ | ↓ | ↓ | ↓ | ↓ |

| 50 | ↓ | ↓ | ↓ | ↓ | ↓ |

Data summarized from published findings.

Study 2: Long-Term Treatment in Older db/db Mice

-

Animals: ~12-week-old female db/db mice.

-

Treatment Duration: 4 weeks.

-

Dose: 30 mg/kg/day.

-

Endpoints: Prevention of time-dependent deterioration of glycemic control and insulin deficiency.

Table 2: Effects of Longer-Term this compound Treatment in Older db/db Mice (4 weeks)

| Parameter | Vehicle | This compound (30 mg/kg/day) |

|---|---|---|

| Fasted Plasma Glucose | Increased over time | Maintained at baseline |

| Fasted Plasma Insulin | Decreased over time | Maintained at baseline |

| Fasted Plasma FFAs | Elevated | Reduced |

| Fasted Plasma Triglycerides | Elevated | Reduced |

Data summarized from published findings.

Study 3: Severely Hyperglycemic db/db Mice

-

Animals: ~10-week-old female db/db mice with fasting plasma glucose >500 mg/dL.

-

Treatment Duration: 2 weeks.

-

Dose: 10 mg/kg/day.

-

Endpoints: Oral glucose tolerance, plasma glucose and insulin, and pancreatic insulin content.

Table 3: Effects of this compound in Severely Hyperglycemic db/db Mice (2 weeks)

| Parameter | Vehicle | This compound (10 mg/kg/day) |

|---|---|---|

| Oral Glucose Tolerance | Impaired | Improved |

| Plasma Glucose | Elevated | Reduced |

| Plasma Insulin | Elevated | Reduced |

| Pancreatic Insulin Content | Reduced | Increased |

Data summarized from published findings.

Additional Metabolic Effects

This compound treatment in db/db mice has also been shown to:

-

Increase plasma adiponectin levels , including the high-molecular-weight complex. Adiponectin is an insulin-sensitizing hormone.

-

Reduce elevated plasma corticosterone levels , the murine equivalent of cortisol, which is a marker of insulin resistance.

-

Lower elevated liver lipid content .

-

Modulate PPAR target gene expression :

-

In white adipose tissue, it increases mRNA levels of fatty acid binding protein aP2, GLUT4, and lipoprotein lipase.

-

In the liver, it stimulates acyl-CoA oxidase (ACO) mRNA and activity levels and suppresses apolipoprotein CIII mRNA levels.

-

Conclusion

This compound demonstrates potent and efficacious antidiabetic and lipid-lowering effects in the db/db mouse model. It improves multiple metabolic parameters in a dose-dependent manner and preserves pancreatic beta-cell function. These protocols and data provide a valuable resource for researchers investigating dual PPARα/γ agonists for the treatment of type 2 diabetes and associated metabolic disorders. However, it is important to note that the development of this compound was discontinued due to safety concerns in clinical trials, including an increased risk of cardiovascular events.

References

Application Notes and Protocols for In Vivo Administration of Muraglitazar in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for administering muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in in vivo rodent studies. The following protocols and data have been compiled from various preclinical investigations to ensure safe and effective experimental design.

Data Presentation: Quantitative Summary

The following tables summarize the dosages and pharmacokinetic parameters of this compound used in various rodent studies.

Table 1: this compound Dosage Regimens in Rodent Studies

| Rodent Model | Study Type | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference |

| Mice (db/db) | Efficacy | 0.03 - 50 | Oral Gavage | 2 - 4 weeks | [1][2][3] |

| Mice | Carcinogenicity | 1, 5, 20, 40 | Oral Gavage | 2 years | [4] |

| Mice | Single-Dose Toxicity | 500 - 4000 | Oral | Single Dose | [5] |

| Rats | Carcinogenicity | 1, 5, 30, 50 | Oral Gavage | Up to 105 weeks | |

| Rats | Subchronic Toxicity | 3 - 300 | Oral Gavage | Up to 1 month | |

| Rats | Chronic Toxicity | 0.3, 3, 30, 300 | Oral Gavage | 6 months | |

| Rats | Single-Dose Toxicity | 500 - 4000 | Oral | Single Dose | |

| Rats (Young Male) | Urothelial Changes | 1, 50 | Oral Gavage | 13 weeks |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat | Reference |

| Absolute Oral Bioavailability | 64% - 88% | 88% | |

| Systemic Clearance (ml/min/kg) | 1.2 | 3.0 | |

| Terminal Elimination Half-life (T½) | Not Determined | 7.3 hours | |

| Time to Maximum Plasma Concentration (Tmax) | ~0.6 hours | 0.4 hours | |

| Steady-State Volume of Distribution (Vss) | ~1.5 L/kg | ~0.6 L/kg |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of two commonly used vehicle solutions for the oral administration of this compound.

Vehicle Option A: Alkaline PEG-400 Solution

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG-400)

-

1M Sodium Hydroxide (NaOH)

-

Sterile water

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flasks and graduated cylinders

Procedure:

-

Weigh the required amount of this compound powder based on the desired concentration and dosing volume.

-

In a suitable container, prepare the vehicle solution consisting of 96% PEG-400 and 4% 1M NaOH.

-

Slowly add the this compound powder to the vehicle solution while continuously stirring with a magnetic stirrer.

-

Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but temperature should be carefully monitored to prevent degradation.

-

Adjust the pH of the final solution if necessary.

-

Store the formulation under appropriate conditions (e.g., protected from light at 2-8°C) and use within a validated stability period.

Vehicle Option B: PEG/NMP/Phosphate Buffer Solution

Materials:

-

This compound powder

-

Polyethylene glycol (PEG)

-

N-methyl pyrrolidone (NMP)

-

10 mmol/l Phosphate buffer, pH 7.4

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate and weigh the required amount of this compound.

-

Prepare the vehicle by mixing 20% polyethylene glycol (vol/vol), 5% N-methyl pyrrolidone, and 75% 10 mmol/l phosphate buffer (pH 7.4).

-

Add the this compound powder to the vehicle.

-

Vortex the mixture vigorously until the compound is fully suspended. Sonication can be used to facilitate dissolution if needed.

-

Prepare the formulation fresh daily before administration to ensure stability and homogeneity.

Protocol 2: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice and rats via oral gavage.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (flexible or rigid) for mice or rats

-

Syringes (1 ml or 3 ml)

-

Animal scale

Procedure:

-

Weigh each animal to determine the precise volume of the formulation to be administered.

-

Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is required.

-

Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip extending from the mouth to the last rib.

-

Draw the calculated volume of the this compound formulation into the syringe.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.

-

Once the needle is correctly positioned, dispense the solution slowly and steadily.

-

Gently remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress, such as choking or difficulty breathing, immediately after the procedure and periodically thereafter.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPARα and PPARγ. Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: this compound activates PPARα and PPARγ signaling pathways.

Experimental Workflow for this compound In Vivo Rodent Study

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound in a rodent model of metabolic disease.

Caption: General workflow for a this compound rodent study.

References

- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Rodent carcinogenicity profile of the antidiabetic dual PPAR alpha and gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for an In Vitro Assay Measuring Muraglitazar's PPAR Activation

Introduction

Muraglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), playing a crucial role in regulating lipid and glucose metabolism.[1][2][3][4] Accurate in vitro assessment of its potency and efficacy in activating both PPAR isoforms is essential for drug development and mechanistic studies. These application notes provide detailed protocols for three distinct in vitro assays to measure this compound-mediated PPAR activation: a cell-based luciferase reporter assay, a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a gene expression analysis using quantitative PCR (qPCR).

Data Presentation

The following table summarizes the quantitative data for this compound's activation of human PPARα and PPARγ.

| Parameter | PPARα | PPARγ | Reference |

| EC50 (Transactivation) | 320 nM | 110 nM | [1] |

| IC50 (Binding) | 0.25 µmol/l | 0.19 µmol/l |

Signaling Pathway

Activation of PPARα and PPARγ by this compound initiates a signaling cascade leading to the transcription of target genes involved in lipid and glucose metabolism. The diagram below illustrates this pathway.

Caption: this compound activates PPARα and PPARγ, leading to gene transcription.

Experimental Protocols

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARα and PPARγ in response to this compound.

Experimental Workflow:

Caption: Workflow for the PPAR luciferase reporter assay.

Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed 1.3 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Prepare a transfection mix containing a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector with a PPAR response element (PPRE), and a control vector (e.g., Renilla luciferase) for normalization.

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the transfection medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C.

-

-

Luminescence Measurement:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Add the luciferase assay substrate to each well.

-

Measure the firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a sigmoidal dose-response curve fit.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of this compound to the PPARα and PPARγ ligand-binding domains (LBD).

Experimental Workflow:

Caption: Workflow for the PPAR TR-FRET competitive binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare the TR-FRET assay buffer containing 5 mM DTT.

-

Prepare a 2X solution of the test compound (this compound) and a known PPARγ ligand as a positive control (e.g., 1 µM GW1929 final concentration).

-

Prepare a mixture of the GST-tagged PPAR-LBD and a terbium-labeled anti-GST antibody.

-

-

Assay Procedure:

-

In a black 384-well plate, add the this compound dilutions and a fluorescent pan-PPAR ligand (tracer).

-

Add the PPAR-LBD/terbium-antibody mixture to each well.

-

Include wells for a negative control (solvent only) and a positive control (known PPAR ligand).

-

-

Incubation and Measurement:

-

Cover the plate and incubate at room temperature for 1 to 6 hours, protected from light.

-

Measure the fluorescent emission at 495 nm (terbium emission) and 520 nm (tracer emission) using a TR-FRET enabled plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Quantitative PCR (qPCR) for Target Gene Expression

This assay measures the change in the expression of PPAR target genes in cells treated with this compound.

Experimental Workflow:

Caption: Workflow for qPCR analysis of PPAR target gene expression.

Protocol:

-

Cell Treatment and RNA Isolation:

-

Culture a suitable cell line (e.g., HepG2 for liver-related genes) and treat with various concentrations of this compound for 24 hours.

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for the target genes and a reference gene (e.g., GAPDH, ACTB).

-

PPARα target genes: Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1).

-

PPARγ target genes: Adipocyte Protein 2 (aP2, also known as FABP4), Lipoprotein Lipase (LPL).

-

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

-

Conclusion

The described in vitro assays provide a comprehensive toolkit for characterizing the activation of PPARα and PPARγ by this compound. The luciferase reporter assay offers a functional readout of transcriptional activity in a cellular context. The TR-FRET assay provides a direct measure of binding affinity to the receptor's ligand-binding domain. Finally, qPCR analysis confirms the downstream effects on the expression of endogenous target genes. Together, these assays enable a thorough in vitro evaluation of this compound's dual PPAR agonist activity.

References

- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Muraglitazar in Animal Models of Type 2 Diabetes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes.[1][2][3] As a dual agonist, it combines the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation.[4][5] This document provides a comprehensive overview of the application of this compound in preclinical animal models of type 2 diabetes, with a focus on quantitative data and detailed experimental protocols. Although the clinical development of this compound was discontinued due to cardiovascular safety concerns in humans, the preclinical data remains valuable for understanding the pharmacology of dual PPARα/γ agonists.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ receptors. These are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.

-

PPARγ Activation: Primarily expressed in adipose tissue, its activation enhances insulin sensitivity, leading to increased glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.

-